Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a dichlorophenyl group and an oxobutanoate ester
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The dichlorophenyl group in the compound could potentially interact with biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also exhibit similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its oxidation and hydrolysis . These metabolic processes lead to the formation of various metabolites, which can have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of 4-(2,4-dichlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate
- 4-(2,4-Dichlorophenyl)-3-oxobutanoic acid
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is unique due to its specific structural features, such as the dichlorophenyl group and the oxobutanoate ester, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
Biological Activity
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHClO
- CAS Number: 638-07-3
The compound features a dichlorophenyl group, which is known to influence its interaction with various biological targets, enhancing its pharmacological properties.
Target Interactions
This compound interacts with several enzymes and proteins, notably:
- Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism. The compound's interaction with P450 may affect the metabolism of co-administered drugs and xenobiotics.
- Inflammatory Pathways: The compound has shown potential in modulating inflammatory responses by influencing gene expression related to oxidative stress.
Biochemical Pathways
This compound is implicated in various biochemical pathways, including:
- Oxidative Stress Response: It may exhibit antioxidant properties, thereby protecting cells from oxidative damage.
- Cell Signaling: this compound can influence cell signaling pathways that regulate cellular metabolism and proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution: The compound is absorbed through the gastrointestinal tract and distributed throughout the body via blood circulation.
- Metabolism: Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites that may have distinct biological activities.
- Excretion: Metabolites are excreted via the kidneys, indicating renal clearance as a significant route of elimination.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated effective inhibition against several pathogenic microorganisms. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 1.0 mg/mL .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of inflammatory cytokines in cell cultures exposed to pro-inflammatory stimuli.
Case Studies and Research Findings
-
In Vivo Studies:
- A study utilizing animal models demonstrated that low doses of this compound exhibited protective effects against oxidative stress-induced damage in liver tissues.
- Dosage variations indicated that lower concentrations resulted in beneficial antioxidant effects, while higher doses led to cytotoxicity.
- Molecular Docking Studies:
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOADHPKDZYTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669503 | |
Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194240-93-2 | |
Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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